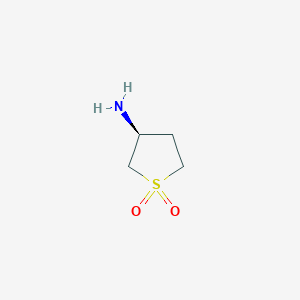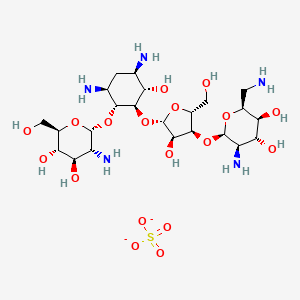
(3S)-3-amino-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-1lambda6-thiolane-1,1-dione is a chiral primary amine with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an amine group. The presence of the sulfone group imparts unique chemical properties, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with various electrophiles to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .
Aplicaciones Científicas De Investigación
(3S)-3-amino-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .
Comparación Con Compuestos Similares
(3S)-3-amino-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Tetrahydropyridines: These compounds share a similar ring structure but lack the sulfone group, resulting in different chemical properties and reactivity.
Aromatic amines: These compounds have an aromatic ring instead of a tetrahydrothiophene ring, leading to distinct electronic and steric effects.
Primary amines: While they share the amine group, the presence of the sulfone group in this compound imparts unique reactivity and stability.
Propiedades
Fórmula molecular |
C4H9NO2S |
|---|---|
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
(3S)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1 |
Clave InChI |
OVKIDXBGVUQFFC-BYPYZUCNSA-N |
SMILES isomérico |
C1CS(=O)(=O)C[C@H]1N |
SMILES canónico |
C1CS(=O)(=O)CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Iodoacetyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601105.png)











![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
